molecular formula C23H27N3O4 B11022494 N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022494
M. Wt: 409.5 g/mol
InChI Key: KQJWDJLPJATFJD-UHFFFAOYSA-N
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Description

N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Butylcarbamoyl Group: This step involves the reaction of the intermediate with butyl isocyanate under controlled conditions.

    Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other suitable leaving groups in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O4/c1-3-4-12-24-23(29)19-10-5-6-11-20(19)25-22(28)16-13-21(27)26(15-16)17-8-7-9-18(14-17)30-2/h5-11,14,16H,3-4,12-13,15H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

KQJWDJLPJATFJD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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